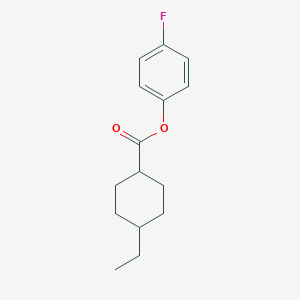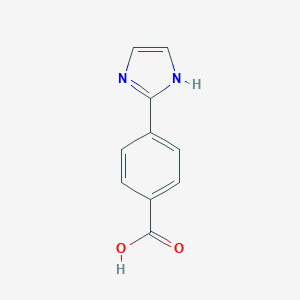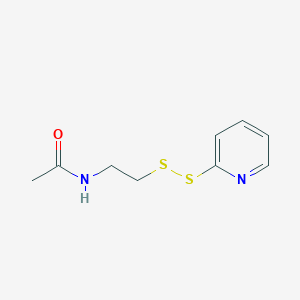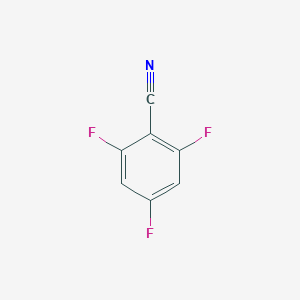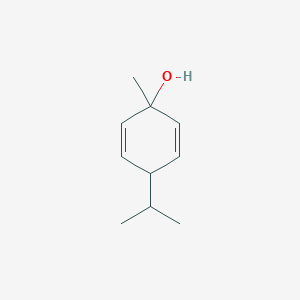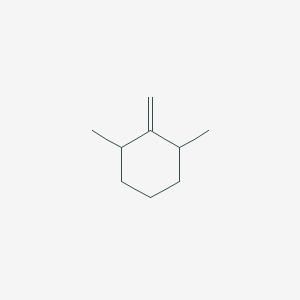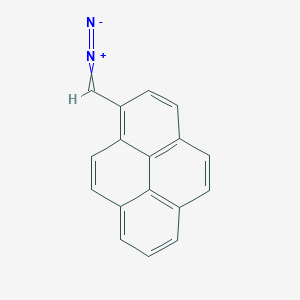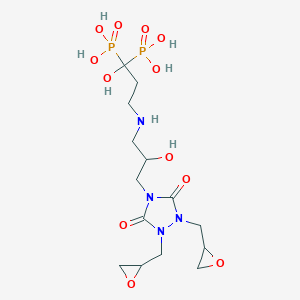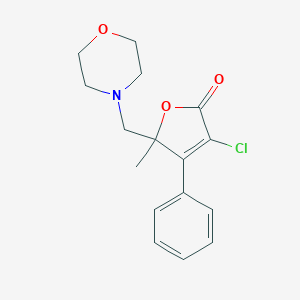
3-Chloro-5-methyl-5-(morpholin-4-ylmethyl)-4-phenylfuran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-methyl-5-(morpholin-4-ylmethyl)-4-phenylfuran-2-one, also known as CMMPF, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-methyl-5-(morpholin-4-ylmethyl)-4-phenylfuran-2-one is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division, leading to cell death. 3-Chloro-5-methyl-5-(morpholin-4-ylmethyl)-4-phenylfuran-2-one has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and physiological effects:
3-Chloro-5-methyl-5-(morpholin-4-ylmethyl)-4-phenylfuran-2-one has been shown to exhibit potent anticancer activity in vitro and in vivo. It has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-Chloro-5-methyl-5-(morpholin-4-ylmethyl)-4-phenylfuran-2-one has also been shown to exhibit anti-inflammatory and antioxidant activities, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-Chloro-5-methyl-5-(morpholin-4-ylmethyl)-4-phenylfuran-2-one is its potent anticancer activity, which makes it a promising lead compound for the development of new anticancer drugs. However, the synthesis of 3-Chloro-5-methyl-5-(morpholin-4-ylmethyl)-4-phenylfuran-2-one is complex and requires specialized equipment and expertise. Moreover, the mechanism of action of 3-Chloro-5-methyl-5-(morpholin-4-ylmethyl)-4-phenylfuran-2-one is not fully understood, and further studies are needed to elucidate its pharmacological properties.
Direcciones Futuras
There are several future directions for the research on 3-Chloro-5-methyl-5-(morpholin-4-ylmethyl)-4-phenylfuran-2-one. One of the directions is to further optimize the synthesis method of 3-Chloro-5-methyl-5-(morpholin-4-ylmethyl)-4-phenylfuran-2-one to improve the yield and purity of the compound. Another direction is to investigate the pharmacological properties of 3-Chloro-5-methyl-5-(morpholin-4-ylmethyl)-4-phenylfuran-2-one in more detail, including its mechanism of action and pharmacokinetics. Furthermore, the development of new derivatives of 3-Chloro-5-methyl-5-(morpholin-4-ylmethyl)-4-phenylfuran-2-one with improved pharmacological properties is also an important direction for future research.
Conclusion:
In conclusion, 3-Chloro-5-methyl-5-(morpholin-4-ylmethyl)-4-phenylfuran-2-one is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of 3-Chloro-5-methyl-5-(morpholin-4-ylmethyl)-4-phenylfuran-2-one is complex and requires specialized equipment and expertise. 3-Chloro-5-methyl-5-(morpholin-4-ylmethyl)-4-phenylfuran-2-one has been shown to exhibit potent anticancer activity, anti-inflammatory and antioxidant activities, and has been used as a building block for the synthesis of novel materials with unique properties. Further research is needed to elucidate the pharmacological properties of 3-Chloro-5-methyl-5-(morpholin-4-ylmethyl)-4-phenylfuran-2-one and to develop new derivatives with improved pharmacological properties.
Métodos De Síntesis
The synthesis of 3-Chloro-5-methyl-5-(morpholin-4-ylmethyl)-4-phenylfuran-2-one involves the reaction of 3-chloro-4-phenylfuran-2,5-dione with morpholine and formaldehyde in the presence of a catalyst. The resulting compound is then subjected to a series of reactions to yield 3-Chloro-5-methyl-5-(morpholin-4-ylmethyl)-4-phenylfuran-2-one. The synthesis method of 3-Chloro-5-methyl-5-(morpholin-4-ylmethyl)-4-phenylfuran-2-one has been extensively studied and optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
3-Chloro-5-methyl-5-(morpholin-4-ylmethyl)-4-phenylfuran-2-one has been investigated for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, 3-Chloro-5-methyl-5-(morpholin-4-ylmethyl)-4-phenylfuran-2-one has been shown to exhibit potent anticancer activity against various cancer cell lines. In drug discovery, 3-Chloro-5-methyl-5-(morpholin-4-ylmethyl)-4-phenylfuran-2-one has been used as a lead compound to design and synthesize new derivatives with improved pharmacological properties. In material science, 3-Chloro-5-methyl-5-(morpholin-4-ylmethyl)-4-phenylfuran-2-one has been used as a building block for the synthesis of novel materials with unique properties.
Propiedades
Número CAS |
106609-78-3 |
|---|---|
Nombre del producto |
3-Chloro-5-methyl-5-(morpholin-4-ylmethyl)-4-phenylfuran-2-one |
Fórmula molecular |
C16H18ClNO3 |
Peso molecular |
307.77 g/mol |
Nombre IUPAC |
3-chloro-5-methyl-5-(morpholin-4-ylmethyl)-4-phenylfuran-2-one |
InChI |
InChI=1S/C16H18ClNO3/c1-16(11-18-7-9-20-10-8-18)13(14(17)15(19)21-16)12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 |
Clave InChI |
UCCGLLBMHKEJKA-UHFFFAOYSA-N |
SMILES |
CC1(C(=C(C(=O)O1)Cl)C2=CC=CC=C2)CN3CCOCC3 |
SMILES canónico |
CC1(C(=C(C(=O)O1)Cl)C2=CC=CC=C2)CN3CCOCC3 |
Sinónimos |
3-chloro-5-methyl-5-(morpholin-4-ylmethyl)-4-phenyl-furan-2-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




